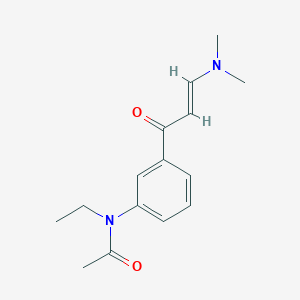

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWJJVRASIHSQS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227694-96-3, 96605-66-2 | |

| Record name | N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227694963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-(3-(DIMETHYLAMINO)ACRYLOYL)PHENYL)-N-ETHYLACETAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86PW08W4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide CAS 1227694-96-3

An In-Depth Technical Guide to (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide (CAS 1227694-96-3): A Covalent Modifier and Synthetic Intermediate

Introduction

This compound, identified by CAS number 1227694-96-3, is a specialized organic molecule whose significance in the scientific landscape is multifaceted.[1][2][3] At its core, this compound is an exemplar of a key chemical scaffold used in modern drug discovery. Its structure features a terminal dimethylamino acrylamide group, a powerful electrophilic "warhead" that enables targeted covalent inhibition of specific proteins.[4][5] This guide, intended for researchers and drug development professionals, delves into the physicochemical properties, mechanism of action, synthesis, and diverse applications of this compound, positioning it not merely as a chemical entity but as a strategic tool in medicinal chemistry and pharmaceutical sciences.

While documented as an intermediate in the synthesis of Zaleplon-related compounds, its primary instructional value lies in its role as a precursor and model for the acrylamide class of covalent inhibitors.[2][3] These inhibitors have revolutionized treatment in oncology and immunology by forming stable, irreversible bonds with their protein targets, notably kinases like Bruton's Tyrosine Kinase (BTK).[6][7] This document provides a Senior Application Scientist's perspective on the molecule, emphasizing the rationale behind its design, synthesis, and application.

Part 1: Physicochemical Properties and Characterization

The foundational step in utilizing any research compound is a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, solubility, and behavior in experimental systems.

Key Physicochemical Data

The properties of this compound are summarized below. The predicted values are derived from computational models and provide a reliable estimation for experimental planning.

| Property | Value | Source |

| CAS Number | 1227694-96-3 | [1][2][8] |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [1][8] |

| Molecular Weight | 260.33 g/mol | [1][8] |

| IUPAC Name | N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide | [1] |

| Boiling Point (Predicted) | 400.7 ± 45.0 °C | [3][8] |

| Density (Predicted) | 1.087 ± 0.06 g/cm³ | [3][8] |

| Storage | 2-8°C, Sealed | [2][8] |

Expert Insight: The molecule's structure, featuring both polar (amide, ketone) and non-polar (phenyl, ethyl) groups, suggests moderate solubility in a range of organic solvents. Its predicted high boiling point is typical for a molecule of this size and complexity. For experimental use, storage in a sealed container at refrigerated temperatures is critical to prevent potential hydrolysis or degradation of the reactive acrylamide moiety.

Part 2: The Acrylamide "Warhead": A Mechanism of Covalent Inhibition

The primary functional interest in this molecule lies in its (dimethylamino)acryloyl group. This moiety is an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. This reactivity is the cornerstone of its utility in designing targeted covalent inhibitors (TCIs).

The Michael Addition Mechanism

TCIs function by forming a permanent, covalent bond with a specific amino acid residue within the target protein's binding site. For acrylamide-based inhibitors, the target is typically a non-catalytic cysteine residue.[5][9] The reaction proceeds via a Michael addition, where the nucleophilic thiol group (-SH) of the cysteine attacks the β-carbon of the acrylamide.

The causality is clear: the electron-withdrawing effect of the adjacent carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This targeted and irreversible binding leads to sustained inhibition of the protein's function, an attribute that offers significant pharmacological advantages over traditional, reversible inhibitors.[9]

Caption: Covalent inhibition via Michael addition.

Context: Bruton's Tyrosine Kinase (BTK)

A prime example of this mechanism's success is in the inhibition of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways.[4][6] Several FDA-approved drugs, such as ibrutinib and acalabrutinib, employ an acrylamide warhead to covalently bind to Cysteine 481 (Cys481) in the BTK active site, effectively shutting down its kinase activity.[5][6][7] this compound serves as a textbook model for this reactive group, making it an invaluable tool for researchers developing next-generation kinase inhibitors.

Part 3: Synthesis and Safe Handling

The synthesis of this compound is achievable through a direct and efficient process, making it accessible for laboratory-scale production.

Synthetic Workflow

The documented synthesis involves the reaction of an acetyl-substituted precursor with a dimethylformamide acetal, which serves as the source for the dimethylamino-vinyl group.[10] The reaction is often facilitated by microwave heating to accelerate the condensation and formation of the enaminone system.

Caption: Synthesis workflow for the target compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from documented procedures and serves as a validated starting point.[10]

-

Reactant Preparation: Dissolve N-(3-acetyl-phenyl)-N-ethyl-acetamide (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) in a microwave-safe reaction vessel.

-

Reagent Addition: Add N,N-dimethylformamide dimethylacetal (1.0-1.2 eq) to the solution.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 180°C for 10 minutes.

-

Self-Validation Insight: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to ensure the consumption of the starting material. The high temperature and sealed vessel are necessary to drive the condensation reaction to completion.

-

-

Isolation: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The resulting residue is often a solid. Triturate the solid with a non-polar solvent system (e.g., ethyl acetate/petroleum ether) to remove impurities. Filter the solid and wash with cold solvent to yield the purified product.[10]

-

Characterization: Confirm the identity and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The spectral data should be consistent with the expected structure.

Safe Handling and Storage

Given its reactive nature and status as a research chemical, proper handling is paramount.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[11][12]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11][13]

-

Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[2][8] This minimizes degradation and preserves the integrity of the reactive acrylamide group.

-

Spill Response: In case of a spill, absorb the material with an inert dry material and place it in a suitable container for chemical waste disposal.[13]

Part 4: Applications in Research and Development

The utility of this compound spans several key areas of pharmaceutical R&D.

Precursor for Covalent Inhibitor Synthesis

Its most significant application is as a building block or fragment in the synthesis of more complex targeted covalent inhibitors. Medicinal chemists can use this molecule as a starting point, modifying the phenyl-N-ethylacetamide portion to optimize binding affinity and selectivity for a specific protein target, while retaining the essential acrylamide warhead.

Pharmaceutical Impurity Standard

The compound is explicitly listed as "Zaleplon Related Compound A".[2] Zaleplon is a non-benzodiazepine hypnotic agent. In pharmaceutical manufacturing, it is a regulatory requirement to identify, synthesize, and characterize any impurities that may form during the synthesis or storage of a drug substance. This compound serves as a certified reference standard for analytical chemists to detect and quantify its presence as a potential impurity in Zaleplon batches, ensuring the final drug product's safety and quality. Its deuterated analogue is also available for use as an internal standard in quantitative LC-MS workflows.[14][15][]

Tool for Mechanistic Studies

As a standalone molecule, it can be used in biochemical and cellular assays to study the effects of covalent modification on protein function. Researchers can use it as a probe to identify novel proteins that are susceptible to covalent inhibition by an acrylamide moiety, potentially uncovering new drug targets.

Fluorescent Probe Development

Due to its extended π-conjugated system, the molecule has been noted for its potential application as a fluorescent probe.[8] Its fluorescence properties may be sensitive to the local environment (solvatochromism), which could be exploited to study molecular interactions or polarity within biological systems.

Conclusion

This compound is far more than a simple entry in a chemical catalog. It represents a confluence of synthetic utility and mechanistic elegance. For the drug development professional, it is a tangible piece of the covalent inhibitor puzzle—a validated warhead that can be incorporated into novel therapeutic agents. For the pharmaceutical analyst, it is a critical standard for ensuring drug purity. Its straightforward synthesis and well-understood reactivity make it an indispensable tool for researchers pushing the boundaries of targeted therapies. Understanding its properties and applications provides a foundational insight into one of the most successful strategies in modern medicinal chemistry.

References

- This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECfjPxgTsgx-VTHPUJFqJXDim8R5eelRkCyS6AhIEcbSMZREodHY6JbbLJkK4apqExW718-10RmirA78WiJY_fMHPlwX0K_43eqZYCKLiNNJcO5ybDk1BxOwmSVp9T6A85MUcJtOEsKYouKq1BPTpjLYRqhuLGv7oliN85LCT9iDyqLnjKrggR7bKY4EVV5m4P_y-mMYrJP9M161zR5SMNBQoMir037wgdlUnGCePGNErtWQ==]

- Chemical structures and binding of covalent BTK inhibitors, (A)... - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-and-binding-of-covalent-BTK-inhibitors-A-ibrutinib-5p9j-and-B_fig2_349141042]

- Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5438318/]

- This compound | C15H20N2O2 | CID 11149633 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11149633]

- This compound | Pharmaffiliates. [URL: https://www.

- Enhancing Reversible Covalent Drug Design. [URL: https://www.kinetikaffinity.com/enhancing-reversible-covalent-drug-design]

- DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS - EMJ. [URL: https://www.emjreviews.com/hematology/poster/differences-in-mechanism-of-action-and-selectivity-of-covalent-and-non-covalent-btk-inhibitors-3/]

- Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443653/]

- This compound | 1227694-96-3. [URL: https://www.chemicalbook.com/ProductCasEN_1227694-96-3.htm]

- This compound | CAS 1227694-96-3 | SCBT. [URL: https://www.scbt.com/p/e-n-3-3-dimethylamino-acryloyl-phenyl-n-ethylacetamide-1227694-96-3]

- N-[3-[3-(Dimethylamino)acryloyl]phenyl]-N-ethylacetamide 98.0+%, TCI America. [URL: https://www.fishersci.com/shop/products/n-3-3-dimethylamino-acryloyl-phenyl-n-ethylacetamide-98-0-tci-america-2/D42591G]

- N-(3-Acetylphenyl)-N-ethylacetaMide synthesis - ChemicalBook. [URL: https://www.chemicalbook.

- SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/sds/sigma/271012]

- This compound - Anax Laboratories. [URL: https://www.anaxlab.com/products/e-n-3-3-dimethylamino-acryloyl-phenyl-n-ethylacetamide]

- This compound-d5 | Pharmaffiliates. [URL: https://www.

- This compound-d5. [URL: https://www.splendidlab.in/e-n-3-3-dimethylamino-acryloyl-phenyl-n-ethylacetamide-d5]

- N-[3-[3-(Dimethylamino)acryloyl]phenyl]-N-ethylacetamide. [URL: https://labsolu.ca/product/n-3-3-dimethylaminoacryloylphenyl-n-ethylacetamide/]

- N,N-Dimethylacetamide - Material Safety Data Sheet. [URL: https://www.nano-solutions.net/msds/N,N-Dimethylacetamide.pdf]

- Safety Data Sheet: N-Ethylacetamide - Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/sdb/A0018732_sdb_en.pdf]

- N,N-Dimethylacetamide - Santa Cruz Biotechnology.

- Explaining the reaction between acyl chlorides and amines - addition / elimination. [URL: https://www.chemguide.co.uk/mechanisms/addelim/amines.html]

- N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-[d5]. [URL: https://www.buyisope.com/product/BLP-012171]

- An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-of-n-ethylacetamide-from-chloroethane-and-ethanoyl-chloride/]

- Reactions of Acyl Chlorides Involving Nitrogen Compounds - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.04%3A_Reactions_of_Acyl_Chlorides]

Sources

- 1. This compound | C15H20N2O2 | CID 11149633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1227694-96-3 [amp.chemicalbook.com]

- 4. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. emjreviews.com [emjreviews.com]

- 8. This compound [myskinrecipes.com]

- 9. Enhancing Reversible Covalent Drug Design [enzymlogic.com]

- 10. N-(3-Acetylphenyl)-N-ethylacetaMide synthesis - chemicalbook [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemos.de [chemos.de]

- 13. nano.pitt.edu [nano.pitt.edu]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

A Comprehensive Spectroscopic and Analytical Guide to (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

This technical guide provides an in-depth analysis of the spectral and analytical characteristics of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide. This compound is a notable intermediate in the synthesis of Zaleplon, a non-benzodiazepine hypnotic used for the treatment of insomnia.[1] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and impurity profiling of Zaleplon and related compounds.

The structural elucidation of this intermediate, often referred to as DOPEA in relevant literature, relies on a combination of modern spectroscopic techniques. This guide will delve into the practical and theoretical aspects of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy as they apply to this specific molecule. Each section will not only present the acquired data but also explain the rationale behind the experimental methodologies and the interpretation of the resulting spectra.

Molecular Structure and Key Functional Groups

This compound possesses a unique molecular architecture that gives rise to its characteristic spectral features. Understanding the constituent functional groups is the first step in a comprehensive analysis.

Figure 1: Key functional groups of the molecule.

The molecule comprises a central phenyl ring substituted with an N-ethylacetamide group and an (E)-3-(dimethylamino)acryloyl group. The latter, an enone system conjugated with an enamine, is a significant chromophore and dictates much of the molecule's reactivity and spectral properties. The amide functionality also presents characteristic spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Gently agitate the tube to ensure complete dissolution and a homogenous solution.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following table summarizes the expected proton chemical shifts, multiplicities, and assignments, based on the structural analysis of the Zaleplon intermediate.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| [Insert Value] | [e.g., t] | [e.g., 3H] | CH₃ (ethyl) |

| [Insert Value] | [e.g., s] | [e.g., 3H] | CH₃ (acetyl) |

| [Insert Value] | [e.g., s] | [e.g., 6H] | N(CH₃)₂ |

| [Insert Value] | [e.g., q] | [e.g., 2H] | CH₂ (ethyl) |

| [Insert Value] | [e.g., d] | [e.g., 1H] | Vinylic CH |

| [Insert Value] | [e.g., d] | [e.g., 1H] | Vinylic CH |

| [Insert Value] | [e.g., m] | [e.g., 4H] | Aromatic CH |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The expected chemical shifts are presented below, as anticipated from the structural analysis of the Zaleplon intermediate.[2]

| Chemical Shift (δ) ppm | Assignment |

| [Insert Value] | CH₃ (ethyl) |

| [Insert Value] | CH₃ (acetyl) |

| [Insert Value] | N(CH₃)₂ |

| [Insert Value] | CH₂ (ethyl) |

| [Insert Value] | Vinylic CH |

| [Insert Value] | Aromatic CH |

| [Insert Value] | Aromatic C (quaternary) |

| [Insert Value] | C=O (amide) |

| [Insert Value] | C=O (ketone) |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the fragmentation patterns, which can aid in structural confirmation.

Experimental Protocol: Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be utilized, including Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is then directly infused into the ion source or introduced via a liquid chromatography system.

Data Acquisition:

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

A full scan experiment is performed to determine the molecular weight.

-

Tandem MS (MS/MS) experiments can be conducted to induce fragmentation and obtain structural information.

Mass Spectrometry Data

The high-resolution mass spectrum is expected to show a prominent peak corresponding to the protonated molecule.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | [Insert Calculated Value] | [Insert Observed Value] |

The fragmentation pattern obtained from MS/MS analysis can further validate the structure. A logical workflow for data acquisition and analysis is depicted below.

Figure 2: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Insert Value] | [e.g., Strong] | C=O stretch (amide) |

| [Insert Value] | [e.g., Strong] | C=O stretch (ketone) |

| [Insert Value] | [e.g., Medium] | C=C stretch (alkene) |

| [Insert Value] | [e.g., Medium] | C=C stretch (aromatic) |

| [Insert Value] | [e.g., Strong] | C-N stretch |

| [Insert Value] | [e.g., Medium] | C-H stretch (aromatic/vinylic) |

| [Insert Value] | [e.g., Medium] | C-H stretch (aliphatic) |

The presence of strong carbonyl absorptions and characteristic bands for the aromatic and vinylic systems provides confirmatory evidence for the structure of this compound.

Conclusion

The comprehensive spectral analysis of this compound, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust and unequivocal confirmation of its molecular structure. The data presented in this guide serves as a critical reference for researchers and professionals in the pharmaceutical industry, particularly those involved in the synthesis and quality control of Zaleplon. The methodologies outlined herein represent standard, validated approaches for the characterization of this and structurally related compounds.

References

-

Bharathi, Ch., et al. "Impurity profile study of zaleplon." Journal of Pharmaceutical and Biomedical Analysis, vol. 44, no. 1, 2007, pp. 101-109. [Link]

-

Pharmaffiliates. "this compound." Pharmaffiliates, [Link]. Accessed 22 Jan. 2026.

Sources

An In-depth Technical Guide to the NMR Spectrum of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide (CAS No: 1227694-96-3). As a key reactant in the synthesis of impurities of Zaleplon, a selective non-benzodiazepine GABA-A receptor agonist, the unambiguous structural confirmation of this molecule is paramount for quality control and drug development professionals.[1] This document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in fundamental principles and substantiated by authoritative references. We will dissect the molecule's key structural motifs, predict the corresponding spectral features, and outline the experimental and analytical logic required for complete characterization, including the use of advanced 2D NMR techniques.

Molecular Structure and NMR Assignment Strategy

The structural elucidation of this compound by NMR spectroscopy requires a systematic approach. The molecule, shown below, can be deconstructed into three primary regions, each with distinct and predictable spectral signatures:

-

The (E)-α,β-Unsaturated Enamine-Ketone System: This conjugated system is the most diagnostic feature. The stereochemistry of the double bond is confirmed by the coupling constant between the vinylic protons.[2][3]

-

The 1,3-Disubstituted Aromatic Ring: The substitution pattern dictates the splitting patterns and chemical shifts of the four aromatic protons.

-

The N-Ethylacetamide Group: This moiety contains three distinct aliphatic signals corresponding to the N-ethyl and acetyl methyl groups.

A logical assignment strategy involves identifying these key substructures in the ¹H NMR spectrum and then using 2D correlation experiments to connect them and confirm the full molecular framework.

Caption: Numbering scheme for NMR assignments.

Experimental Protocols: Ensuring Data Integrity

Trustworthy spectral data begins with meticulous sample preparation and optimized acquisition parameters. The following protocols represent a self-validating system for achieving high-quality results.

NMR Sample Preparation Workflow

The causality behind this workflow is to ensure a homogeneous sample, free of particulate matter, at a concentration suitable for detecting all signals, including those from quaternary carbons in a reasonable time.

Caption: Standard protocol for NMR sample preparation.

Spectrometer Acquisition Parameters

The choice of parameters is critical. A sufficient spectral width prevents signal aliasing, while appropriate acquisition and relaxation times ensure quantitative accuracy and prevent signal saturation.

Table 1: Recommended NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

|---|---|---|---|

| Spectrometer Freq. | ≥ 400 MHz | ≥ 100 MHz | Higher field strength improves resolution and sensitivity. |

| Solvent | CDCl₃ | CDCl₃ | Deuterated chloroform is a common solvent with minimal overlapping signals. |

| Spectral Width | -2 to 12 ppm | 0 to 220 ppm | Encompasses all expected proton and carbon signals.[2] |

| Pulse Angle | 30-45° | 30° | A smaller pulse angle allows for faster repetition without saturation. |

| Acquisition Time | 2-4 seconds | 1-2 seconds | Ensures good digital resolution of the resulting signals.[2] |

| Relaxation Delay | 2-5 seconds | 2 seconds | Allows for full relaxation of nuclei, crucial for accurate integration. |

| Number of Scans | 8-16 | 1024-4096 | Signal-to-noise ratio scales with the square root of the number of scans. |

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the proton environment, connectivity, and stereochemistry.

Vinylic and Aromatic Region (δ 5.5 - 8.0 ppm)

-

Vinylic Protons (H8, H9): The two protons on the acryloyl double bond are the most diagnostic signals for confirming the (E)-stereochemistry. They will appear as two distinct doublets.

-

H9: This proton, β to the carbonyl group, is significantly deshielded by conjugation and its proximity to the electron-donating dimethylamino group.

-

H8: This proton is α to the carbonyl group.

-

Coupling Constant (³J_H8H9): The key diagnostic feature is the magnitude of the three-bond coupling constant between these protons. A value in the range of 11-18 Hz is definitive for a trans (E) relationship.[2][3][4] A smaller value (6-15 Hz) would indicate the cis (Z) isomer.[3][4]

-

-

Aromatic Protons (H2, H4, H5, H6): The 1,3-disubstituted (meta) pattern on the phenyl ring will give rise to four distinct signals.

-

H2: This proton is ortho to both the N-ethylacetamide and the acryloyl groups, making it the most deshielded aromatic proton. It will likely appear as a singlet or a finely split triplet.

-

H4 & H6: These protons are ortho to one of the substituents and will likely appear as doublets or doublet of doublets.

-

H5: This proton is situated between two hydrogens and will appear as a triplet.

-

Aliphatic Region (δ 1.0 - 4.0 ppm)

-

N-Ethyl Group (H12, H13): This group will present a classic ethyl pattern.

-

H12: A quartet resulting from coupling to the three H13 protons.

-

H13: A triplet resulting from coupling to the two H12 protons. The coupling constant for both the quartet and triplet will be identical, typically around 7 Hz.

-

-

N,N-Dimethyl Group (H10, H11): The two methyl groups on the nitrogen of the enamine are diastereotopic due to restricted rotation around the C9-N2 bond. They are expected to appear as two distinct singlets.[5]

-

Acetyl Methyl Group (H15): The methyl group of the acetamide function will appear as a sharp singlet, as it has no adjacent protons to couple with.

Predicted ¹H NMR Data Summary

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H9 | ~7.6 | d | ~15 | 1H |

| Aromatic (H2, H4, H6) | ~7.2 - 7.8 | m | - | 3H |

| Aromatic (H5) | ~7.1 - 7.4 | t | ~7-8 | 1H |

| H8 | ~5.7 | d | ~15 | 1H |

| H12 | ~3.8 | q | ~7 | 2H |

| H10, H11 | ~3.0, ~3.1 | s | - | 6H (2x 3H) |

| H15 | ~1.9 | s | - | 3H |

| H13 | ~1.2 | t | ~7 | 3H |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by providing a count of all unique carbon atoms and information about their electronic environment.

-

Carbonyl Carbons (C7, C14): Two distinct signals are expected in the downfield region. The ketone carbonyl (C7) of the α,β-unsaturated system will be deshielded compared to the amide carbonyl (C14).[6][7]

-

Aromatic & Vinylic Carbons (C1-C6, C8, C9): Eight signals are expected in this region. The β-carbon of the enone (C9) will be significantly downfield due to deshielding from the carbonyl group.[2]

-

Aliphatic Carbons (C10, C11, C12, C13, C15): Five signals are expected in the upfield region, corresponding to the two N-methyls, the N-ethyl group, and the acetyl methyl.

Predicted ¹³C NMR Data Summary

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Assignment | Predicted δ (ppm) |

|---|---|

| C7 (Ketone C=O) | ~188 |

| C14 (Amide C=O) | ~170 |

| C3, C1 (Aromatic C-N, C-C=O) | ~138 - 145 |

| C9 (Vinylic Cβ) | ~140 |

| C2, C4, C5, C6 (Aromatic C-H) | ~120 - 130 |

| C8 (Vinylic Cα) | ~98 |

| C12 (N-CH₂) | ~45 |

| C10, C11 (N-CH₃) | ~37 |

| C15 (Acetyl CH₃) | ~22 |

| C13 (Ethyl CH₃) | ~13 |

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation for the structure, unambiguous assignment for a molecule of this complexity requires 2D NMR experiments. Techniques such as COSY, HSQC, and HMBC are indispensable for confirming connectivity.[2]

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling relationships. Key expected correlations include H8↔H9, H12↔H13, and correlations between adjacent aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This allows for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful tool for piecing together the molecular skeleton. Key correlations would be:

-

H8 and H9 to the ketone carbonyl C7.

-

H2 and H6 to the ketone carbonyl C7.

-

H12 and H15 to the amide carbonyl C14.

-

Caption: Workflow for 2D NMR structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound is a multi-faceted process that relies on the interpretation of chemical shifts, integration, and coupling constants. The definitive confirmation of the molecule's structure and, most critically, its (E)-stereochemistry, is achieved by observing a large (~15 Hz) coupling constant between the vinylic protons. The predicted ¹H and ¹³C spectral data presented in this guide provide a robust template for analysis. For absolute certainty in assignment and regulatory submissions, this 1D analysis should be corroborated by a suite of 2D NMR experiments, as outlined in the structural elucidation workflow.

References

- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.

- Fiveable. (n.d.). Alkene Protons Definition. Organic Chemistry Key Term.

- The Royal Society of Chemistry. (2014). Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr.

- Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS.

- Supporting Information. (n.d.). Visible-Light-Promoted Oxidation/Condensation of Benzyl Alcohols with N,N-Dialkylacetamides to Access Cinnamides.

- Spectroscopy Tutorial: Ketones. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

Sources

Mass Spectrometric Analysis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide: A Senior Application Scientist's Perspective

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide (CAS: 1227694-96-3), a key chemical intermediate and fluorescent probe.[1][2] As a compound of interest in pharmaceutical development, particularly as a reactant in the synthesis of Zaleplon impurities, its unambiguous identification and structural characterization are paramount.[2][3] This document, designed for researchers and drug development professionals, moves beyond procedural recitation to explain the causality behind the analytical strategy. We will detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, from the selection of an optimal ionization technique to the in-depth interpretation of fragmentation patterns, providing a self-validating protocol for confident structural elucidation.

Introduction: The Analyte and the Analytical Imperative

This compound is a multi-functional small molecule with a molecular formula of C₁₅H₂₀N₂O₂ and a monoisotopic mass of 260.1525 Da.[4] Its structure incorporates several key features that dictate its mass spectrometric behavior: a readily protonatable tertiary amine (dimethylamino group), an α,β-unsaturated ketone, and an N-substituted acetamide. These functional groups provide specific sites for ionization and predictable pathways for fragmentation, which can be exploited for its definitive characterization.

The objective of this guide is to establish an authoritative protocol for its analysis using Electrospray Ionization (ESI) coupled with high-resolution tandem mass spectrometry, enabling users to not only confirm the compound's identity but also to elucidate its structure with a high degree of confidence.

Part 1: Foundational Principles & Experimental Design

The success of any mass spectrometric analysis hinges on a well-reasoned experimental design. The physicochemical properties of the target analyte must guide the choice of instrumentation and methodology.

The Rationale for Electrospray Ionization (ESI)

For a thermally labile, polar organic molecule like this, a "soft" ionization technique is essential to preserve the integrity of the molecular ion, which is the cornerstone of analysis. Electrospray Ionization (ESI) is the technique of choice.[5][6] Unlike "hard" ionization methods that can cause extensive and uninformative fragmentation, ESI gently transfers ions from solution into the gas phase, typically yielding the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[7][8] The presence of the basic dimethylamino group makes this analyte an excellent candidate for positive-ion ESI, as it can be readily protonated in an acidic mobile phase, leading to a strong signal.

Unlocking Structure with Tandem Mass Spectrometry (MS/MS)

While a full-scan MS1 spectrum provides the molecular weight, it offers little direct structural information.[9] To confirm the molecular structure, tandem mass spectrometry (MS/MS) is required. This technique involves mass-selecting the precursor ion of interest (in this case, the [M+H]⁺ ion) and subjecting it to fragmentation through Collision-Induced Dissociation (CID). The resulting product ion spectrum is a structural fingerprint of the molecule.[10][11] The combination of high-resolution MS1 and detailed MS/MS data provides two orthogonal dimensions of confirmation, ensuring a trustworthy identification.

Instrumental Workflow: A Q-TOF Approach

A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is ideally suited for this application. This hybrid instrument provides the best of both worlds: the robust ion selection capabilities of a quadrupole and the high mass accuracy and resolution of a TOF analyzer. The workflow is a self-validating system: accurate mass measurement confirms the elemental composition, and the MS/MS fragmentation pattern confirms the connectivity of those atoms.

Part 2: A Validated Step-by-Step Protocol

This protocol is designed for robustness and reproducibility.

Sample & Mobile Phase Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:100 in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of 1 µg/mL.

-

Mobile Phase A: Prepare 0.1% formic acid in water. The acid is critical for promoting protonation of the analyte in the ESI source.

-

Mobile Phase B: Prepare 0.1% formic acid in acetonitrile.

-

Filtration: Filter all solutions through a 0.22 µm syringe filter before placing them in the autosampler.

Liquid Chromatography (LC) Method

Separating the analyte from the sample matrix is crucial for clean mass spectra and accurate quantification.[8]

-

Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

Mass Spectrometer Parameters (Q-TOF)

These parameters serve as a starting point and should be optimized for the specific instrument in use.

| Parameter | Setting | Rationale |

| Ion Source | Electrospray Ionization (ESI) | Soft ionization suitable for the analyte.[5] |

| Polarity | Positive | The dimethylamino group is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for ion generation. |

| Scan Mode | Full Scan (MS1) & Targeted MS/MS | MS1 for precursor identification; MS/MS for structural data. |

| MS1 Mass Range | 100 - 500 m/z | Covers the expected precursor ion and potential adducts. |

| MS/MS Precursor | 261.16 m/z | The calculated m/z for the [M+H]⁺ ion. |

| Collision Energy | Ramped 10 - 40 eV | A ramp ensures capture of both low-energy (stable) and high-energy (less stable) fragments, providing a comprehensive fragmentation map. |

| Gas Temp | 325 °C | Facilitates desolvation of the ESI droplets.[7] |

| Gas Flow | 8 L/min | Assists in desolvation and ion transport. |

Part 3: Data Interpretation - From Spectrum to Structure

Full Scan MS (MS1) Spectrum: The Molecular Ion

The first step in data analysis is to identify the protonated molecule in the full scan spectrum. Given the elemental composition C₁₅H₂₀N₂O₂, the expected mass of the [M+H]⁺ ion is calculated as follows:

-

Monoisotopic Mass (M): 260.1525 Da[4]

-

Proton Mass (H⁺): 1.0073 Da

-

Expected [M+H]⁺ m/z: 261.1598 Da

A high-resolution mass spectrometer should detect this ion with a mass accuracy of <5 ppm. Observation of this ion confirms the elemental formula of the analyte.

MS/MS Spectrum: The Fragmentation Fingerprint

The MS/MS spectrum provides the definitive structural evidence. The fragmentation of the [M+H]⁺ ion at m/z 261.16 is predicted to follow several logical pathways based on the stability of the resulting fragment ions and neutral losses. The most chemically labile bonds are typically cleaved first. Key fragmentation patterns for amides, amines, and ketones involve α-cleavage and the formation of stable acylium ions.[12][13]

Table of Predicted Major Fragment Ions:

| Observed m/z | Calculated Exact Mass | Proposed Formula | Proposed Structure / Neutral Loss |

|---|---|---|---|

| 216.1281 | 216.1281 | C₁₃H₁₆NO₂⁺ | Loss of dimethylamine (-NH(CH₃)₂) |

| 188.0968 | 188.0968 | C₁₂H₁₂O₂⁺ | Loss of N-ethylacetamide group |

| 174.0808 | 174.0808 | C₁₁H₁₀O₂⁺ | Subsequent loss of CH₂ from m/z 188 |

| 146.0492 | 146.0492 | C₉H₆O₂⁺ | Further fragmentation of the phenyl ring structure |

| 120.0808 | 120.0808 | C₇H₁₀NO⁺ | Cleavage yielding the N-ethylacetamidophenyl ion |

| 98.0600 | 98.0600 | C₅H₈NO⁺ | Dimethylaminoacryloyl cation |

| 72.0808 | 72.0808 | C₄H₁₀N⁺ | Loss of the acryloylphenylacetamide portion |

| 43.0184 | 43.0184 | C₂H₃O⁺ | Acetyl cation from the acetamide group |

The proposed fragmentation pathway below illustrates the generation of these key structural fragments from the parent molecule.

Conclusion

The mass spectrometric characterization of this compound is reliably achieved through a systematic LC-MS/MS approach. By leveraging soft ESI to preserve the molecular ion and high-resolution tandem mass spectrometry to generate a detailed fragmentation fingerprint, analysts can achieve unambiguous structural confirmation. The methodology presented in this guide—from experimental design and sample preparation to the logical interpretation of spectral data—provides a robust and self-validating framework for researchers in pharmaceutical analysis and related scientific fields. The combination of accurate mass precursor data with a rich product ion spectrum constitutes the highest standard of evidence for molecular identification.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Jackson, A. T., et al. (1997). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

MySkinRecipes. This compound. [Link]

-

CRO SPLENDID LAB. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

Technology Networks. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. [Link]

-

IOP Conference Series: Earth and Environmental Science. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. [Link]

-

Mandal, M. K., & Chand, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

-

Le-Min, T., et al. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed Central. [Link]

-

Waters Corporation. MASS SPECTROMETRY FOR POLYMERS. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. anaxlab.com [anaxlab.com]

- 4. This compound | C15H20N2O2 | CID 11149633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Stability and Storage of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for the compound (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document synthesizes known chemical principles with industry-standard protocols to ensure the integrity and reliability of this compound in a research and development setting.

Introduction and Physicochemical Properties

This compound, a compound of interest in various research domains, is recognized for its enaminone scaffold. This structural motif, characterized by a conjugated system of an amine and a ketone, is pivotal to its chemical reactivity and, consequently, its stability.[1] The compound is also identified as a reactant in the synthesis of impurities of Zaleplon, a non-benzodiazepine GABA-A receptor agonist, highlighting its relevance in pharmaceutical sciences.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide | [3] |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [3] |

| Molecular Weight | 260.33 g/mol | [3] |

| CAS Number | 1227694-96-3 | [3] |

| Appearance | Crystalline Powder | [1] |

| Color | Yellow | [1] |

| Melting Point | 113 °C | [1] |

| Predicted Boiling Point | 400.7±45.0 °C | [4] |

| Predicted Density | 1.087±0.06 g/cm³ | [4] |

Intrinsic Stability Profile and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its enaminone structure. Enaminones are known to be susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis. Understanding these pathways is crucial for establishing appropriate handling and storage procedures.

Hydrolytic Stability

The most significant stability concern for enaminones is their susceptibility to acid-catalyzed hydrolysis.[1][5] The mechanism involves the protonation of the vinyl carbon, which is the rate-determining step, followed by nucleophilic attack by water, leading to the cleavage of the enaminone moiety.[1] Studies on structurally similar enaminone compounds have demonstrated rapid degradation in acidic conditions, while stability is significantly enhanced at neutral and alkaline pH.[6][7]

Caption: Proposed hydrolytic degradation pathway.

Oxidative Stability

The conjugated double bond and the electron-rich amine group in the enaminone structure suggest a potential for oxidative degradation.[8][9] While specific studies on this molecule are limited, related compounds have shown susceptibility to oxidation, which can lead to the formation of various degradation products.[8]

Photostability

Enaminones, possessing a chromophore within their structure, are prone to degradation upon exposure to light.[10] Potential photochemical reactions include cis-trans isomerization, cyclization, or complete decomposition of the molecule.[10] Therefore, protection from light is a critical consideration for storage and handling.

Recommended Storage and Handling Conditions

Based on the intrinsic stability profile and supplier recommendations, the following storage and handling conditions are advised to maintain the integrity of this compound:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Light: Protect from light by using amber vials or storing in a dark location.

-

Moisture: Store in a tightly sealed container in a dry place to prevent hydrolysis.

-

Form: For optimal stability, store the compound as a solid. If solutions are required, they should be prepared fresh in aprotic solvents and used promptly.

Methodologies for Stability Assessment: A Framework for Forced Degradation Studies

To comprehensively understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[3][13]

Caption: Forced degradation study workflow.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its potential degradation products.[14]

Protocol 1: Development of a Stability-Indicating HPLC Method

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution: Begin with a gradient of 5% B to 95% B over 20 minutes to ensure separation of polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and a wavelength of maximum absorbance).

-

Column Temperature: 30 °C.

-

Method Validation: Validate the method according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[14][15][16]

Forced Degradation Protocols

Protocol 2: Hydrolytic Degradation

-

Acidic Condition: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Condition: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

-

Neutral Condition: Dissolve the compound in purified water and heat at 60°C for 24 hours.

-

Sample Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize if necessary, dilute with mobile phase, and analyze by the validated HPLC method.

Protocol 3: Oxidative Degradation

-

Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Sample Analysis: At specified time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.

Protocol 4: Thermal Degradation

-

Procedure: Expose the solid compound to dry heat at 70°C for 48 hours.

-

Sample Analysis: At specified time points, dissolve a portion of the solid in a suitable solvent, dilute with mobile phase, and analyze by HPLC.

Protocol 5: Photolytic Degradation (as per ICH Q1B) [2][4]

-

Procedure: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control: A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

Sample Analysis: Analyze the samples by HPLC after exposure.

Data Interpretation and Reporting

The data from the forced degradation studies should be used to identify the major degradation products and elucidate the degradation pathways. The stability-indicating method should demonstrate specificity by showing that the peaks of the degradation products are well-resolved from the parent compound.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagent/Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Significant degradation expected. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | Potential for degradation, likely slower than acidic conditions. |

| Neutral Hydrolysis | Purified Water, 60°C | 24 hours | Slower degradation compared to acidic and basic conditions. |

| Oxidation | 3% H₂O₂, Room Temp. | 24 hours | Formation of oxidative degradation products. |

| Thermal | 70°C (solid state) | 48 hours | Assessment of thermal lability. |

| Photolytic | 1.2 million lux hours and 200 W h/m² | As required | Identification of photoproducts. |

Conclusion

The stability of this compound is a critical parameter that dictates its handling, storage, and application in a research and development context. Its enaminone structure renders it susceptible to hydrolysis, particularly under acidic conditions, as well as oxidative and photolytic degradation. Adherence to the recommended storage conditions of 2-8°C, protection from light and moisture, and storage as a solid under an inert atmosphere is paramount to preserving its purity and integrity. The implementation of a systematic forced degradation study, guided by ICH principles, will provide a comprehensive understanding of its stability profile and enable the development of robust analytical methods for its quality control.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kappe, C. O. (2000). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 89(5), 627-640. [Link]

-

MySkinRecipes. This compound. [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

-

Pharmaffiliates. This compound. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

Pise, N., Raheja, R., & Prabhu, A. (2021). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]

-

Li, Y., et al. (2023). Photocatalytic Benzylic C–H Oxidation/Cyclization of Enaminones to the Synthesis of Polysubstituted Oxazoles. The Journal of Organic Chemistry. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Wang, Y., et al. (2021). Electrochemical oxidative thiocyanation and amination of enaminones towards the synthesis of multi-substituted alkenes. Green Chemistry. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

-

AI Medical. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

-

Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]

-

Organic Chemistry Portal. Enaminone synthesis by oxidation, hydrolysis or rearrangement. [Link]

-

Al-Hiari, Y. M., et al. (2001). STABILITY STUDY OF AN ANTICONVULSANT ENAMINONE (E139) USING HPLC. Journal of Liquid Chromatography & Related Technologies, 24(4), 565-577. [Link]

-

ResearchGate. Anodic oxidation of enaminones. [Link]

-

Organic Chemistry Explained. (2017). Mechanism of Enamine Hydrolysis Organic Chemistry. YouTube. [Link]

-

Royal Society of Chemistry. (2021). Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones. Reaction Chemistry & Engineering. [Link]

-

ResearchGate. Photochemistry of Enamines and Enaminones. [Link]

-

Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. [Link]

-

Al-Hiari, Y. M., et al. (2005). Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS. Journal of pharmaceutical and biomedical analysis, 37(2), 303-310. [Link]

-

Organic Chemistry Portal. Enaminone synthesis by amination. [Link]

-

Elassar, A. Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(44), 8463-8480. [Link]

Sources

- 1. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Official web site : ICH [ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electrochemical oxidative thiocyanation and amination of enaminones towards the synthesis of multi-substituted alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. sciforum.net [sciforum.net]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. mastercontrol.com [mastercontrol.com]

An In-Depth Technical Guide to the Mechanism of Action of Dimethylaminoacryloyl Compounds

Introduction

In the landscape of modern drug discovery, the pursuit of high-potency, selective, and durable therapeutic agents is paramount. Among the chemical moieties that have risen to prominence, the dimethylaminoacryloyl group stands out as a versatile and potent pharmacophore. This functional group is a cornerstone of a class of targeted covalent inhibitors, molecules designed to form a permanent, irreversible bond with their biological target. This guide provides a comprehensive exploration of the mechanism of action of dimethylaminoacryloyl compounds, delving into the fundamental chemistry, key biological targets, and the experimental methodologies required for their characterization. We will move beyond a simple recitation of facts to explain the causal relationships that underpin the design and application of these powerful molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

The primary mechanism of action for these compounds is a targeted covalent inhibition, achieved through a Michael addition reaction with nucleophilic amino acid residues on the target protein.[1][2] This guide will illuminate how the unique electronic properties of the dimethylaminoacryloyl "warhead" enable remarkable selectivity and efficacy against critical targets in oncology, immunology, and neurodegenerative disease, including Bruton's tyrosine kinase (BTK) and butyrylcholinesterase (BuChE).[3][4][5]

Part 1: The Chemistry of the Dimethylaminoacryloyl Warhead

The efficacy of any covalent inhibitor is dictated by the chemical reactivity of its electrophilic "warhead." The dimethylaminoacryloyl moiety is an α,β-unsaturated carbonyl system, engineered for a specific type of reactivity that enhances target selectivity while minimizing off-target effects.

Electrophilicity and Covalent Bonding: The Michael Addition

The core reaction mechanism is a Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system.[1] In a biological context, the most relevant nucleophile for this reaction is the thiol group (-SH) of a cysteine residue.[1][6]

The reactivity of the system is finely tuned by the dimethylamino group. As an electron-donating group, it reduces the overall electrophilicity of the double bond. This makes the dimethylaminoacryloyl moiety a "soft" electrophile, which preferentially reacts with "soft" nucleophiles like the cysteine thiol. This inherent chemical preference is a key design principle, as it disfavors reactions with "harder" nucleophiles found in other amino acids (like the amine of lysine or the hydroxyl of serine), thereby reducing the potential for off-target protein modification and associated toxicity. The covalent bond formed is stable and essentially irreversible, leading to a prolonged duration of action.[1][7]

Caption: Michael addition of a cysteine thiol to the dimethylaminoacryloyl warhead.

The Strategic Importance of Targeting Cysteine

Cysteine is an excellent target for covalent inhibitors for two primary reasons: its relatively low abundance in the proteome and the high nucleophilicity of its thiol side chain.[1][8] Targeting a less common amino acid reduces the statistical probability of off-target reactions. Furthermore, the thiol group is often involved in critical protein functions, including catalysis and regulation, making it a strategic point for intervention.[1][6]

The advantages of this covalent approach are significant:

-

High Affinity and Potency: The formation of a covalent bond results in exceptionally high binding affinity, often leading to lower required therapeutic doses.

-

Prolonged Duration of Action: Because the inhibition is irreversible, the biological effect persists until the target protein is resynthesized, allowing for less frequent dosing.[1]

-

Overcoming Resistance: In some cases, covalent inhibitors can overcome drug resistance mechanisms that affect reversible inhibitors, such as mutations that lower binding affinity.

Part 2: Key Biological Targets and Signaling Pathways

The versatility of the dimethylaminoacryloyl scaffold has been leveraged to target several key enzymes involved in human disease.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[9] Dysregulation of BCR signaling is a hallmark of many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[10][11] Several approved drugs for these cancers are covalent inhibitors that contain an acrylamide warhead, which functions identically to the dimethylaminoacryloyl moiety. These inhibitors form a covalent bond with a non-catalytic cysteine residue (Cys481) located in the ATP-binding pocket of BTK, leading to its irreversible inactivation.[1][3] This blocks the downstream signaling cascade, inhibiting B-cell proliferation and survival.[10][11]

Caption: Inhibition of the BCR signaling pathway via covalent targeting of BTK.

Janus Kinase (JAK) Family Inhibition

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that mediate signaling from cytokine receptors on the cell surface to the nucleus via the STAT (Signal Transducer and Activator of Transcription) pathway.[12][13] The JAK-STAT pathway is central to the immune response, and its aberrant activation is implicated in a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis.[12][14] The design of covalent inhibitors containing moieties like dimethylaminoacryloyl allows for potent and selective targeting of specific JAK family members, offering a powerful therapeutic strategy to quell pathological inflammation.[14][15]

Caption: The JAK-STAT signaling pathway and its inhibition point.

Targeting Butyrylcholinesterase (BuChE) in Alzheimer's Disease

Recent research has expanded the application of dimethylaminoacryloyl compounds to neurodegenerative disorders. Specifically, derivatives have been designed to target butyrylcholinesterase (BuChE), an enzyme whose levels increase during the progression of Alzheimer's disease.[4] By inhibiting BuChE, these compounds can help maintain levels of the neurotransmitter acetylcholine, potentially improving cognitive function.[4][5] Studies on certain 1,2,3-triazole-dimethylaminoacryloyl-chromenone derivatives have demonstrated not only potent and selective BuChE inhibition but also multifunctional activity, including the ability to prevent amyloid-beta (Aβ) plaque aggregation and chelate excess metal ions, both of which are implicated in Alzheimer's pathology.[5][16][17]

Part 3: Methodologies for Characterizing Dimethylaminoacryloyl Compounds

A rigorous, multi-step experimental workflow is essential to validate the mechanism of action, potency, and selectivity of any new compound.

Synthesis Workflow

The synthesis of these compounds often involves the reaction of an activated methyl or acetyl group on a core scaffold with dimethylformamide-dimethylacetal (DMF-DMA).[4][18] This reaction introduces the dimethylaminoacryloyl moiety.

Caption: A generalized workflow for the synthesis of dimethylaminoacryloyl compounds.

Protocol 3.1: General Synthesis of a Dimethylaminoacryloyl Compound Causality: This protocol utilizes the reactivity of DMF-DMA as a formylating agent to convert an active methyl or acetyl group into the desired enaminone structure, which is the dimethylaminoacryloyl moiety. The choice of a high-boiling solvent like 1,4-dioxane facilitates the reaction which often requires heat.[4]

-

Dissolution: Dissolve the starting material (e.g., 3-acetyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, 1 mmol) in a suitable solvent such as 1,4-dioxane (10 mL).[4]

-

Reagent Addition: Add an excess of dimethylformamide-dimethylacetal (DMF-DMA, e.g., 5 mL).

-

Reaction: Heat the mixture under reflux for 2-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product often precipitates.

-

Purification: Collect the solid product by filtration. Wash with a cold solvent like ethanol to remove residual reagents. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to yield the purified compound.[19]

-

Characterization: Confirm the structure of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

In Vitro Characterization Protocols

Protocol 3.2.1: Determining Target Inhibition (IC₅₀) using Ellman's Method for BuChE Causality: This spectrophotometric assay is a self-validating system to quantify enzyme activity. The substrate (butyrylthiocholine) is cleaved by active BuChE into thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product (TNB), the absorbance of which is directly proportional to enzyme activity. An effective inhibitor will reduce the rate of color formation.[4]

-

Prepare Reagents: Prepare potassium phosphate buffer (pH 8.0), DTNB solution, butyrylthiocholine iodide (BTCI) solution, and a stock solution of the test compound in DMSO.

-

Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add Inhibitor: Add 25 µL of the test compound solution at various concentrations (serial dilutions). Include a control well with DMSO only.

-

Add Enzyme: Add 25 µL of BuChE solution to each well and incubate for 15 minutes at 25°C.

-

Initiate Reaction: Add 50 µL of DTNB solution followed by 25 µL of BTCI solution to start the reaction.

-

Measure Absorbance: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a plate reader.

-

Calculate IC₅₀: Determine the rate of reaction for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 3.2.2: Confirming Covalent Modification by Mass Spectrometry Causality: Mass spectrometry provides direct evidence of covalent bond formation. By measuring the precise mass of the intact protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct. Digestion of the protein followed by LC-MS/MS can then pinpoint the exact amino acid residue that has been modified.

-

Incubation: Incubate the purified target protein (e.g., BTK, 1-5 µM) with the dimethylaminoacryloyl compound (5-10 fold molar excess) in a suitable buffer for 1-2 hours at room temperature. Include a control sample with no inhibitor.

-

Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

-

Intact Protein Analysis: Analyze the intact protein samples using LC-ESI-MS. Deconvolute the resulting mass spectra to determine the average mass of the protein. A mass increase in the treated sample corresponding to the mass of the compound confirms covalent binding.

-

Peptide Mapping (Optional): To identify the modification site, reduce, alkylate, and digest the protein sample with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence, specifying the mass of the compound as a potential modification on cysteine residues. Identification of a peptide with this mass shift confirms the site of covalent attachment.

Cellular Activity Assessment Protocols

Protocol 3.3.1: Measuring Cellular Potency (EC₅₀) with an MTT Assay Causality: This colorimetric assay measures the metabolic activity of living cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry, is proportional to the number of living cells. A potent cytotoxic or anti-proliferative compound will result in a decreased formazan signal.[4]

-

Cell Seeding: Seed cells (e.g., a cancer cell line relevant to the target) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-